molecular formula C11H12ClNO3 B7809166 2-Chloro-6-morpholinobenzoic acid

2-Chloro-6-morpholinobenzoic acid

Cat. No.: B7809166
M. Wt: 241.67 g/mol
InChI Key: YKEGOWOMSOUYTK-UHFFFAOYSA-N
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Description

2-Chloro-6-morpholinobenzoic acid is a chemical compound characterized by the presence of a chloro group, a morpholine ring, and a benzoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-morpholinobenzoic acid typically involves the chlorination of 6-morpholinobenzoic acid. This can be achieved through various methods, such as the use of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-morpholinobenzoic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The chloro group can be reduced to form 2-hydroxy-6-morpholinobenzoic acid.

  • Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Esters and amides from oxidation reactions.

  • Hydroxy derivatives from reduction reactions.

  • Substituted morpholines from nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-6-morpholinobenzoic acid finds applications in various fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-morpholinobenzoic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

  • 2-Chloro-6-methoxybenzoic acid

  • 2-Chloro-6-ethoxybenzoic acid

  • 2-Chloro-6-(piperidin-1-yl)benzoic acid

Uniqueness: 2-Chloro-6-morpholinobenzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it particularly useful in specific chemical reactions and applications.

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-8-2-1-3-9(10(8)11(14)15)13-4-6-16-7-5-13/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEGOWOMSOUYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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